2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11(2)21-16(24)9-22-10-19-17-14(18(22)25)8-20-23(17)15-6-5-12(3)7-13(15)4/h5-8,10-11H,9H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYUQUUTFXAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactions The starting materials often include 2,4-dimethylphenylhydrazine and ethyl acetoacetate, which undergo cyclization to form the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit specific kinases involved in cancer progression. For instance:
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is crucial for mitotic regulation and is often overexpressed in cancers. Compounds targeting Plk1 have shown promise in preclinical studies for reducing tumor growth and enhancing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce inflammation and pain, making it relevant for conditions such as arthritis and other inflammatory diseases.
Antiviral Activity
Recent studies have explored the antiviral potential of related pyrazolo compounds:
- Zika Virus Inhibition : Certain derivatives have shown efficacy against the Zika virus by interfering with viral replication mechanisms .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
- Substitution Reactions : The introduction of substituents like the dimethylphenyl group occurs via nucleophilic aromatic substitution.
- Final Acetylation : The terminal acetamide group is added to complete the synthesis.
Case Studies
Several studies have documented the efficacy and safety profiles of compounds similar to 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide:
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Acetamide Variations : The isopropyl group in the target compound reduces steric hindrance compared to bulkier aryl acetamides (e.g., 2-methoxyphenyl in ), possibly improving target binding kinetics.
- Core Heterocycle: Thieno[2,3-d]pyrimidine derivatives exhibit distinct electronic properties due to sulfur atoms, which may alter binding affinity compared to pyrazolo-pyrimidines.
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility: The thieno-pyrimidine analog has higher aqueous solubility (∼15 μM) than pyrazolo-pyrimidines (<5 μM) due to sulfanyl and furan groups.
- Binding Affinity :
Computational Analysis
- Molecular Docking (AutoDock4) : The 2,4-dimethylphenyl group shows strong hydrophobic interactions with EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
- Electron Localization Function (ELF) : Multiwfn analysis indicates high electron density at the pyrimidine N3 position, suggesting nucleophilic reactivity .
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.48 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Pyrazolo derivatives have been identified as potential anticancer agents by targeting various kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Effects : Several studies have reported that pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, demonstrating significant anti-inflammatory properties.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains and fungi.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective capabilities, potentially beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study highlighted that pyrazolo[3,4-d]pyrimidine derivatives could inhibit the growth of cancer cells by interfering with mitotic processes. For instance, compounds targeting polo-like kinase 1 (Plk1) have shown promise in reducing tumor growth in preclinical models. The specific compound under review demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Anti-inflammatory Properties
Research has demonstrated that the compound exhibits significant inhibition of COX-1 and COX-2 enzymes. A comparative study indicated that it had an IC50 value of 54.65 μg/mL for COX-2 inhibition, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) alternative . Furthermore, histopathological assessments revealed minimal adverse effects on gastric tissues in animal models.
Antimicrobial Activity
The compound also showed promising results against various pathogens. In vitro studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Efficacy | Inhibition of Plk1 resulted in decreased proliferation in breast and lung cancer cell lines. |
| Inflammation Model | Demonstrated significant reduction in carrageenan-induced paw edema in rats with an efficacy comparable to diclofenac sodium. |
| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 64 µg/mL. |
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of pyrazole derivatives with substituted phenyl precursors under reflux in ethanol or dichloromethane .
- Step 2: Introduction of the acetamide moiety via nucleophilic substitution or acylation reactions using isopropylamine. Catalysts like triethylamine and solvents such as dimethylformamide (DMF) are critical for yield optimization .
- Critical Conditions:
- Temperature control (70–100°C for cyclization).
- Use of anhydrous solvents to prevent hydrolysis.
- Catalysts (e.g., sodium hydride) for acylation steps .
Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituents on the pyrazolo-pyrimidine core and acetamide group (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS):
- Confirm molecular weight (e.g., [M+H]⁺ at m/z 391.4) and fragmentation patterns .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise due to variations in assay conditions or cellular models. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for ATP concentrations in enzymatic assays .
- Pharmacokinetic Profiling: Compare bioavailability and metabolic stability (e.g., liver microsome assays) to contextualize in vitro vs. in vivo results .
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves under uniform conditions to reconcile potency disparities .
Advanced: What strategies are effective for identifying biological targets and binding mechanisms?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) to kinases or receptors .
- Molecular Docking: Use software like AutoDock Vina to predict binding poses within ATP-binding pockets of target enzymes .
- Chemoproteomics: Employ activity-based protein profiling (ABPP) with probes to identify off-target interactions .
Advanced: How can structure-activity relationship (SAR) analysis guide optimization of this compound?
Answer:
Key SAR insights from analogs include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2,4-Dimethylphenyl | Enhances hydrophobic interactions | |
| Trifluoromethoxy | Improves metabolic stability | |
| Isopropylacetamide | Reduces off-target binding |
- Methodology: Synthesize derivatives with systematic substitutions and test in parallel assays (e.g., kinase panels) .
Basic: What purification techniques ensure high yield and purity for this compound?
Answer:
- Recrystallization: Use ethanol/water mixtures (3:1 ratio) to isolate crystals with >98% purity .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:2) for intermediates .
- HPLC Prep: Scale-up using preparative HPLC with acetonitrile gradients for final purification .
Advanced: How can pharmacokinetic properties be optimized through structural modifications?
Answer:
- Lipophilicity Reduction: Introduce polar groups (e.g., hydroxyl or amine) to lower logP, improving aqueous solubility .
- Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to resist cytochrome P450 oxidation .
- Plasma Protein Binding: Use plasma protein binding assays to prioritize derivatives with <90% binding .
Advanced: How is target engagement validated in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins in lysates after compound treatment .
- Western Blotting: Measure downstream phosphorylation (e.g., ERK1/2 for kinase targets) at IC₅₀ concentrations .
- CRISPR Knockout: Validate target specificity using cells lacking the putative target protein .
Basic: What analytical techniques confirm the compound’s stability under storage conditions?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- Mass Balance Analysis: Ensure >95% recovery of intact compound after stress testing .
- Lyophilization: Assess stability in lyophilized vs. solution states using NMR and MS .
Advanced: How can chemoproteomics address off-target effects in complex biological systems?
Answer:
- Activity-Based Probes (ABPs): Design probes with a photoaffinity tag and clickable handle to capture interacting proteins in live cells .
- Pull-Down Assays: Combine with LC-MS/MS to identify off-targets (e.g., unrelated kinases or phosphatases) .
- Dose-Dependent Competition: Confirm specificity by pre-treating cells with excess compound to block probe binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
